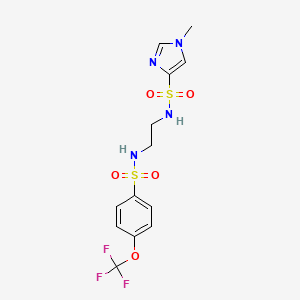

1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O5S2/c1-20-8-12(17-9-20)27(23,24)19-7-6-18-26(21,22)11-4-2-10(3-5-11)25-13(14,15)16/h2-5,8-9,18-19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTCAKXOPMBKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the sulfonamide group: The imidazole ring is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

Attachment of the trifluoromethoxyphenyl group: The final step involves the reaction of the sulfonamide intermediate with 4-(trifluoromethoxy)phenylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : The compound has been investigated for its antibacterial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have shown that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity, suggesting that modifications to the structure can enhance efficacy against specific bacterial strains .

Cancer Therapeutics : The compound's structure suggests potential applications in cancer treatment, particularly as an inhibitor of anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins are often overexpressed in cancer cells, contributing to resistance against apoptosis. The trifluoromethoxy group enhances binding affinity, making it a candidate for further development as a targeted cancer therapy .

Pharmacological Insights

Inhibition of Apical Sodium-Dependent Bile Salt Transporter (ASBT) : The compound has been explored as an inhibitor of ASBT, which plays a significant role in bile acid homeostasis. Inhibition of ASBT could lead to therapeutic benefits in conditions like cholestasis or certain types of liver disease. Studies have demonstrated that sulfonamide derivatives can effectively reduce bile acid reabsorption, thereby influencing cholesterol metabolism .

Neuroprotective Effects : Research into related imidazole compounds has highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Compounds similar to 1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide have shown promise in modulating pathways associated with neuroprotection and cellular stress responses .

Structure-Activity Relationship Studies

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of the compound. The presence of the trifluoromethoxy group has been linked to enhanced interactions with target proteins, while variations in the sulfonamide moiety can influence solubility and bioavailability. Ongoing SAR studies aim to refine these characteristics to improve therapeutic outcomes .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to this compound). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with specific modifications leading to enhanced potency .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with a similar imidazole structure could induce apoptosis through the downregulation of Bcl-2 family proteins. These findings support the potential use of this compound as a lead compound for developing novel anticancer agents .

- Neuroprotective Screening : A high-throughput screening of compounds related to this imidazole class revealed neuroprotective effects against oxidative stress-induced cell death in neuronal models. This suggests that further investigation into this compound could yield valuable insights for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and altering the protein’s function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

- Trifluoromethoxy vs. Halogen Substituents : Compared to halogenated analogs (e.g., Cl/Br-substituted phenylsulfonamides in ), the trifluoromethoxy group in the target compound may confer greater metabolic stability due to reduced oxidative metabolism .

- Sulfonamide Linker Flexibility: The ethylamino linker in the target compound contrasts with the rigid pyridine or piperazine linkers in analogs (). This flexibility could modulate membrane permeability or target engagement kinetics .

Pharmacological and Physicochemical Properties

- Tautomerism and Stability : Unlike triazole-thione derivatives in , the target compound’s imidazole core is less prone to tautomerism, ensuring structural consistency in biological assays .

- Target Selectivity : The dual sulfonamide groups may enable dual-target inhibition (e.g., carbonic anhydrase and kinase pathways), a feature observed in related compounds () .

Biological Activity

1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethoxy group and an imidazole ring, which may contribute to its biological efficacy.

- IUPAC Name : 1-methyl-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]imidazole-4-sulfonamide

- Molecular Formula : C13H15F3N4O5S2

- Molecular Weight : 428.4 g/mol

- CAS Number : 1798540-98-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, particularly those involved in inflammatory responses and tumorigenesis. The presence of the sulfonamide group is known to confer antimicrobial properties, while the imidazole moiety may enhance its interaction with biological macromolecules.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens. For example:

- Study Findings : Jain et al. synthesized similar imidazole compounds and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Compounds with similar structural features demonstrated good antibacterial potential, indicating that our compound may exhibit comparable efficacy .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies:

- Case Study : A combination therapy involving imidazole derivatives was shown to inhibit tumor growth in in vitro and in vivo models. The mechanism involved the blockade of key signaling pathways associated with cell proliferation and survival .

- Research Implications : The trifluoromethoxy group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased bioavailability in tumor cells.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Mechanism : By inhibiting specific cytokine pathways, it could reduce inflammatory responses associated with chronic diseases. This is supported by findings from related compounds that target inflammatory mediators in various disease models .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.